molecular formula C18H11Cl2N3OS B2676026 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile CAS No. 338959-74-3

4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile

Cat. No.: B2676026
CAS No.: 338959-74-3
M. Wt: 388.27
InChI Key: IKQJUHAEGPRAQM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-amino-2-anilino-5-(3,4-dichlorobenzoyl)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3OS/c19-13-7-6-10(8-14(13)20)16(24)17-15(22)12(9-21)18(25-17)23-11-4-2-1-3-5-11/h1-8,23H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQJUHAEGPRAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring is constructed through cyclization reactions.

    Introduction of the anilino group: Aniline or its derivatives are introduced via nucleophilic substitution reactions.

    Addition of the dichlorobenzoyl group: The dichlorobenzoyl moiety is incorporated through acylation reactions.

    Final modifications: The amino and cyano groups are introduced through appropriate functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of cost-effective reagents: .

    Optimization of reaction conditions: (temperature, pressure, solvents).

    Purification techniques: (crystallization, chromatography).

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the nitro or cyano groups.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials, such as conductive polymers.

Mechanism of Action

The mechanism of action of 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile depends on its specific application:

    Biological activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical reactivity: The compound’s functional groups determine its reactivity in various chemical reactions.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 338959-74-3
  • Molecular Formula : C₁₈H₁₁Cl₂N₃OS
  • Molecular Weight : 388.28 g/mol
  • Structure: A thiophene core substituted with amino, anilino, 3,4-dichlorobenzoyl, and carbonitrile groups.

Applications : Marketed for pharmaceutical research, though specific biological targets or mechanisms remain undisclosed .

Structural and Functional Analogues

4-Bromo-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester
  • CAS: Not provided.
  • Formula : C₇H₃BrClF₃O₄S₂
  • Molecular Weight : 387.58 g/mol
  • Key Substituents : Bromo, chlorosulfonyl, trifluoromethyl, and methyl ester.
  • Electron-withdrawing trifluoromethyl and chlorosulfonyl groups enhance electrophilic reactivity, making this derivative more suited for coupling reactions in synthesis .
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
  • CAS: Not provided.
  • Formula : C₁₆H₁₄N₆OS₂
  • Molecular Weight : 371.1 g/mol
  • Key Features : Pyrazole core with thiadiazole-thioether and carbonitrile substituents.
  • Demonstrated synthetic efficiency (68.92% yield) and characterized melting point (191.8°C) and NMR data, suggesting robust crystallinity and purity .
3,4-Dichlorobenzyl Chloride
  • CAS : 102-47-6
  • Formula : C₇H₅Cl₃
  • Molecular Weight : 195.48 g/mol
  • Comparison :
    • A simpler benzyl chloride derivative lacking the thiophene-carbonitrile backbone.
    • Classified as hazardous, highlighting reactivity differences; the target compound’s dichlorobenzoyl group may confer stability in biological systems .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Notable Substituents Key Applications/Properties
4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile 338959-74-3 C₁₈H₁₁Cl₂N₃OS 388.28 Amino, anilino, dichlorobenzoyl, carbonitrile Pharmaceutical research
4-Bromo-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester N/A C₇H₃BrClF₃O₄S₂ 387.58 Bromo, chlorosulfonyl, trifluoromethyl, ester Synthetic intermediate
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile N/A C₁₆H₁₄N₆OS₂ 371.1 Thiadiazole-thioether, carbonitrile High-yield synthesis, crystallinity
3,4-Dichlorobenzyl Chloride 102-47-6 C₇H₅Cl₃ 195.48 Dichlorobenzyl, chloride Hazardous chemical precursor

Research Findings and Implications

  • Structural Insights : Thiophene derivatives generally exhibit planar aromaticity, but pyrazole-based analogs (e.g., 2.1.2) offer greater conformational flexibility, impacting binding affinity in drug design .

Recommendations :

  • Consult crystallographic databases (e.g., Cambridge Structural Database) for detailed bond geometry comparisons .
  • Prioritize in vitro assays to benchmark bioactivity against pyrazole and thiadiazole derivatives.

Biological Activity

4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile (CAS: 338959-74-3) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C18_{18}H11_{11}Cl2_{2}N3_{3}OS
Molar Mass: 388.28 g/mol
Structural Characteristics: The compound features a thiophene ring, which is known for its diverse biological activities, and an aniline moiety that may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile exhibit significant anticancer properties. For instance, derivatives with thiophene rings have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study demonstrated that a related thiophene derivative exhibited an IC50_{50} value of 15 µM against human breast cancer cells (MCF-7). The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity.

Research Findings:
In vitro assays indicated that certain thiophene derivatives could inhibit AChE with IC50_{50} values ranging from 5 µM to 10 µM. Molecular docking studies suggested strong binding affinity to the active site of AChE, which could enhance cholinergic signaling in the brain .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests showed that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The biological activities of 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile can be attributed to several mechanisms:

  • Apoptosis Induction: Through ROS generation and mitochondrial dysfunction.
  • Enzyme Inhibition: Specifically targeting AChE and potentially other enzymes involved in metabolic pathways.
  • Antimicrobial Action: Disruption of bacterial cell membranes or inhibition of vital metabolic processes.

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